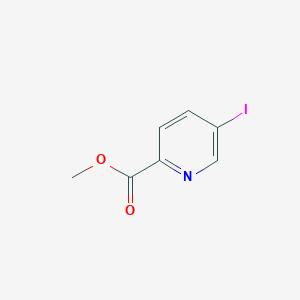
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
The compound "3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy and phenol groups, which can provide insights into the chemical behavior and properties that might be expected from the compound . For instance, methoxy groups are known to influence the electronic properties of phenolic compounds, which can be inferred from the studies on similar molecules .
Synthesis Analysis
The synthesis of related compounds typically involves reactions such as azo-coupling or condensation reactions between an aldehyde and an amine . These methods could potentially be adapted for the synthesis of "3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" by choosing appropriate starting materials and reaction conditions that would introduce the tetramethyl-dioxaborolan-2-yl group to the phenol core.
Molecular Structure Analysis
The molecular structure of compounds with methoxy and phenol groups has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These studies provide detailed information on the geometry and electronic structure of the molecules, which can be used to predict the structure of "3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol". The presence of a dioxaborolan-2-yl group would likely influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of phenolic compounds with methoxy groups can be quite diverse. For example, azo-coupling reactions are used to synthesize azo derivatives of methoxyphenols . The reactivity of the tetramethyl-dioxaborolan-2-yl group in the target compound could be inferred from the behavior of similar groups in related compounds, such as the dioxaphospholane ring used in phosphitylation reactions . This suggests that the boron-containing group in the target compound might be reactive towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols and related compounds have been studied using various spectroscopic and computational methods . These compounds often exhibit specific absorption in the UV-Vis spectrum and may show fluorescence . The introduction of a tetramethyl-dioxaborolan-2-yl group would likely alter these properties, potentially affecting the compound's solubility, melting point, and stability. The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, have been calculated for similar compounds, which can provide a basis for understanding the electronic properties of the target compound .
Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are synthesized and analyzed for their potential in creating more complex chemical structures. For instance, the synthesis, crystal structure, and DFT study of related compounds have been explored, highlighting their application in the creation of boric acid ester intermediates with benzene rings. These compounds have been obtained through substitution reactions and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, with their molecular structures further confirmed through DFT calculations (Huang et al., 2021).
Chemical Property Analysis
The physicochemical properties of these compounds are also a subject of interest. Research has been conducted on their molecular electrostatic potential and frontier molecular orbitals, revealing insights into their chemical behavior and potential applications in further synthetic processes (Huang et al., 2021).
Potential in Polymer Synthesis
Another application is found in the design and synthesis of boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives. These compounds, which incorporate the boronate ester functionality, are being evaluated for their biological activities, suggesting their utility in creating new materials with potential medical applications (Das et al., 2011).
Improvement of Hydrolytic Stability and Cytoprotection
Further research has focused on modifying prochelators like BSIH for enhanced hydrolytic stability and improved cytoprotection against oxidative stress. By incorporating boronate groups, these compounds can conditionally target iron sequestration in cells under oxidative stress, offering a novel approach to mitigating iron-catalyzed oxidative damage (Wang & Franz, 2018).
Mechanism of Action
Target of Action
Similar compounds, such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various biochemical entities .
Mode of Action
It is known that similar compounds are used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Biochemical Pathways
The compound may be involved in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties, which can be exploited in various applications .
Pharmacokinetics
Similar compounds are known to be sensitive to moisture , which may affect their bioavailability.
Result of Action
The compound can be utilized in the synthesis of various organic compounds via the Suzuki-Miyaura cross-coupling reaction . For instance, it can be used to prepare ethylidenedihydroindolones, potential neoplastic agents, and 5,6-dihydropyrrolo[2,1-b]isoquinoline derivatives, which can serve as scaffolds to prepare
Safety and Hazards
Future Directions
Boronic acid compounds have a wide range of applications in pharmacy and biology . They are not only an important intermediate in organic synthesis, but also used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .
properties
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAYVXOPUWTCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



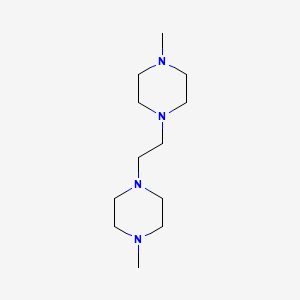
![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)

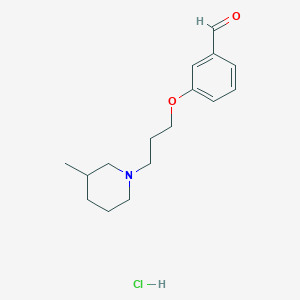
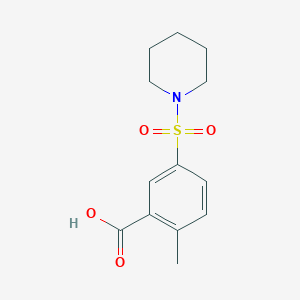

![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)
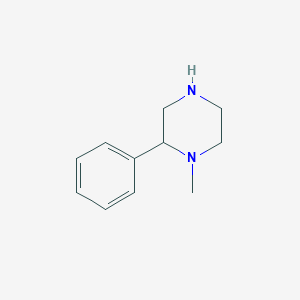
![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)
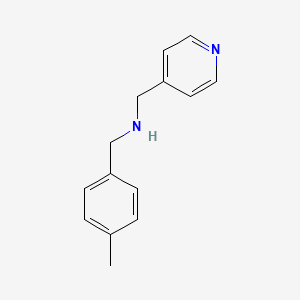
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

